Rosthornin B

Description

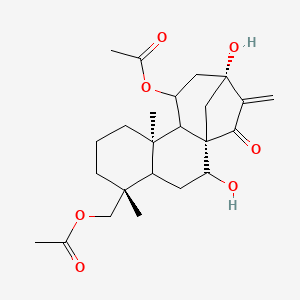

Structure

3D Structure

Properties

Molecular Formula |

C24H34O7 |

|---|---|

Molecular Weight |

434.5 g/mol |

IUPAC Name |

[(1R,5R,9R,13R)-11-acetyloxy-2,13-dihydroxy-5,9-dimethyl-14-methylidene-15-oxo-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl acetate |

InChI |

InChI=1S/C24H34O7/c1-13-20(28)24-11-23(13,29)10-16(31-15(3)26)19(24)22(5)8-6-7-21(4,12-30-14(2)25)17(22)9-18(24)27/h16-19,27,29H,1,6-12H2,2-5H3/t16?,17?,18?,19?,21-,22+,23-,24-/m0/s1 |

InChI Key |

ZVPVWNQCJBMJLV-AQSGSRKJSA-N |

Isomeric SMILES |

CC(=O)OC[C@@]1(CCC[C@@]2(C1CC([C@]34C2C(C[C@](C3)(C(=C)C4=O)O)OC(=O)C)O)C)C |

Canonical SMILES |

CC(=O)OCC1(CCCC2(C1CC(C34C2C(CC(C3)(C(=C)C4=O)O)OC(=O)C)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Rosthornin B: A Technical Guide to its Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosthornin B is a natural diterpenoid compound isolated from Isodon rosthornii that has garnered significant interest for its potent anti-inflammatory and anti-cancer properties. This technical guide provides an in-depth overview of the molecular mechanisms underpinning the therapeutic potential of this compound, with a focus on its dual action in inhibiting the NLRP3 inflammasome and inducing cancer cell apoptosis and autophagy. This document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Core Mechanism 1: Inhibition of the NLRP3 Inflammasome

This compound has been identified as a highly potent and specific inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases.[1][2][3] Aberrant activation of the NLRP3 inflammasome is a critical factor in the pathogenesis of conditions such as septic shock, peritonitis, and colitis.[1][2][3]

The primary mechanism of this compound in this context is the direct binding to the NLRP3 protein. This interaction sterically hinders the recruitment of NEK7 (NIMA-related kinase 7), a crucial step for the assembly and activation of the NLRP3 inflammasome complex.[1][2] By blocking the NEK7-NLRP3 interaction, this compound effectively prevents the subsequent recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and the activation of caspase-1.[1] This ultimately leads to the suppression of the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1]

Signaling Pathway: NLRP3 Inflammasome Inhibition

Caption: this compound directly binds to NLRP3, preventing NEK7 interaction and inflammasome assembly.

Quantitative Data: NLRP3 Inflammasome Inhibition

| Parameter | Value | Cell Line/System | Reference |

| IC50 (IL-1β secretion) | 0.39 μM | Bone Marrow-Derived Macrophages (BMDMs) | [1][2][3] |

| Binding Affinity (KD) | 5.491 μM | Recombinant Human NLRP3 protein | [1] |

Core Mechanism 2: Induction of Apoptosis and Autophagy in Cancer Cells

In the context of oncology, this compound exhibits anti-tumor activity by inducing programmed cell death (apoptosis) and a cellular self-degradation process (autophagy). This mechanism is primarily mediated through the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway. While direct studies on this compound are emerging, the mechanism is well-documented for the structurally similar compound, Rasfonin.[4]

The proposed pathway involves an increase in intracellular ROS levels upon treatment with this compound. Elevated ROS acts as a second messenger, leading to the phosphorylation and activation of JNK.[4] Activated JNK, in turn, can trigger both apoptotic and autophagic pathways. JNK-mediated apoptosis involves the activation of caspases, leading to the execution of the apoptotic program.[4] Simultaneously, JNK can promote autophagy, a process that can either contribute to cell death or act as a survival mechanism, depending on the cellular context.[4]

Signaling Pathway: ROS/JNK-Mediated Apoptosis and Autophagy

Caption: this compound induces ROS, which activates the JNK pathway, leading to apoptosis and autophagy.

Experimental Protocols

Western Blot Analysis for Protein Expression and Phosphorylation

This protocol is representative for assessing the levels of key proteins involved in the NLRP3 inflammasome, apoptosis, and autophagy pathways.

a. Cell Lysis and Protein Extraction:

-

Treat cells with this compound at desired concentrations and time points.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

Determine protein concentration using a BCA protein assay kit.

b. SDS-PAGE and Protein Transfer:

-

Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

c. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Representative antibodies include:

-

NLRP3, NEK7, ASC, Caspase-1 (p20), IL-1β (p17)

-

p-JNK, JNK, LC3B, p62/SQSTM1, Cleaved Caspase-3, PARP

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Measurement of IL-1β Secretion by ELISA

This protocol quantifies the amount of secreted IL-1β in cell culture supernatants.

-

Seed bone marrow-derived macrophages (BMDMs) in 96-well plates.

-

Prime cells with LPS (1 µg/mL) for 4 hours.

-

Pre-treat cells with various concentrations of this compound for 30 minutes.

-

Stimulate with an NLRP3 activator (e.g., Nigericin or ATP) for 1 hour.

-

Collect the cell culture supernatants.

-

Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

Co-Immunoprecipitation for NLRP3-NEK7 Interaction

This protocol is used to determine the effect of this compound on the interaction between NLRP3 and NEK7.

-

Lyse treated cells in a non-denaturing lysis buffer.

-

Pre-clear the lysates with protein A/G agarose (B213101) beads.

-

Incubate the lysates with an anti-NLRP3 antibody or an isotype control IgG overnight at 4°C.

-

Add protein A/G agarose beads and incubate for 2 hours at 4°C to precipitate the antibody-protein complexes.

-

Wash the beads several times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against NEK7 and NLRP3.

Detection of Intracellular ROS

This protocol measures the generation of reactive oxygen species within cells.

-

Seed cells in a 96-well black plate.

-

Treat cells with this compound for the desired time.

-

Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) and incubate for 30 minutes at 37°C.

-

Wash the cells with PBS.

-

Measure the fluorescence intensity (excitation 485 nm, emission 525 nm) using a microplate reader.

Cell Viability Assay (MTS Assay)

This protocol assesses the effect of this compound on the viability of cancer cells.

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

In Vivo Models

This compound has demonstrated significant therapeutic effects in mouse models of NLRP3-driven diseases.[1]

-

LPS-induced Septic Shock: this compound administration significantly improved survival rates and reduced serum levels of IL-1β and TNF-α in mice challenged with a lethal dose of LPS.[1]

-

MSU-induced Peritonitis: In a model of gouty arthritis, this compound reduced the influx of neutrophils into the peritoneal cavity and decreased the levels of inflammatory cytokines.[1]

-

DSS-induced Colitis: this compound treatment ameliorated the clinical signs of colitis, including weight loss and colon shortening, and reduced inflammatory cell infiltration in the colon.[1]

Conclusion

This compound presents a compelling profile as a dual-action therapeutic agent with potent anti-inflammatory and anti-cancer activities. Its ability to directly target and inhibit the NLRP3 inflammasome provides a strong rationale for its development in the treatment of a variety of inflammatory disorders. Furthermore, its capacity to induce apoptosis and autophagy in cancer cells through the ROS/JNK pathway highlights its potential as an anti-neoplastic agent. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further explore and harness the therapeutic capabilities of this compound. Further investigation into the detailed molecular interactions and the optimization of its delivery and efficacy in preclinical and clinical settings are warranted.

References

Rosthornin B: A Technical Guide to its Source and Isolation from Rabdosia rosthornii

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosthornin B, an ent-kaurene (B36324) diterpenoid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the primary natural source of this compound, the medicinal plant Rabdosia rosthornii, and details the established methodologies for its extraction and isolation. The information presented herein is a synthesis of published scientific literature, intended to equip researchers and drug development professionals with the necessary knowledge to efficiently obtain this compound for further investigation. This document includes a comprehensive experimental protocol, quantitative data on isolation yields, and visual diagrams to elucidate the workflow.

Source of this compound

This compound is a natural product isolated from Rabdosia rosthornii (Hemsl.) H. Hara, a perennial herb belonging to the Lamiaceae family. This plant has a history of use in traditional medicine. The primary source of this compound within the plant is the leaves. Specifically, it is extracted from the dried and powdered leaves of the plant.[1]

Isolation of this compound

The isolation of this compound from Rabdosia rosthornii is a multi-step process involving extraction followed by chromatographic purification. The following protocol is based on the methodology described by Kubo et al. in their 2004 publication in Phytotherapy Research.

Experimental Protocols

2.1.1. Plant Material and Extraction

Dried leaves of Rabdosia rosthornii are the starting material for the isolation of this compound.

-

Step 1: Grinding: The dried leaves are finely ground to increase the surface area for efficient solvent extraction.

-

Step 2: Extraction: The powdered leaves are subjected to exhaustive extraction with diethyl ether at room temperature. This initial extraction separates a wide range of compounds based on their solubility in the solvent.

-

Step 3: Concentration: The resulting ether extract is concentrated under reduced pressure to yield a crude extract.

2.1.2. Chromatographic Purification

The crude ether extract, a complex mixture of phytochemicals, is then subjected to a series of chromatographic techniques to isolate this compound.

-

Step 4: Silica (B1680970) Gel Column Chromatography: The crude extract is first fractionated using silica gel column chromatography. A gradient elution system is employed, starting with n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Step 5: Sephadex LH-20 Column Chromatography: Fractions containing this compound, as identified by TLC, are pooled and further purified using a Sephadex LH-20 column with a methanol (B129727) mobile phase. This step is effective in separating compounds based on their molecular size.

-

Step 6: High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by preparative high-performance liquid chromatography (HPLC). A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of methanol and water. This allows for the isolation of this compound in high purity.

Quantitative Data

The yield of this compound from the dried leaves of Rabdosia rosthornii is a critical factor for researchers planning its isolation. The following table summarizes the quantitative data obtained from the isolation process.

| Stage of Isolation | Starting Material | Yield of this compound | Purity |

| Extraction | 1 kg of dried leaves | Not Applicable | Crude Extract |

| Silica Gel Chromatography | Crude Ether Extract | Data not available | Enriched Fraction |

| Sephadex LH-20 Chromatography | Enriched Fraction | Data not available | Partially Purified |

| Preparative HPLC | Partially Purified Fraction | 15 mg | >98% |

Note: The specific yields at intermediate steps are often not reported in the literature. The final yield is the most critical parameter.

Visualization of the Isolation Workflow

To provide a clear visual representation of the isolation process, the following workflow diagram has been generated.

Caption: Workflow for the isolation of this compound from Rabdosia rosthornii.

Conclusion

This technical guide provides a comprehensive overview of the source and isolation of this compound from Rabdosia rosthornii. By following the detailed experimental protocols and understanding the purification workflow, researchers and drug development professionals can successfully obtain this promising ent-kaurene diterpenoid for their studies. The provided quantitative data offers a realistic expectation of the yield from the isolation process. Further research into the pharmacological properties of this compound is warranted and will be facilitated by the efficient isolation of this natural product.

References

In-Depth Technical Guide to Rosthornin B: A Potent Anti-Inflammatory Diterpenoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosthornin B, a naturally occurring ent-kaurene (B36324) diterpenoid isolated from the leaves of Rabdosia rosthornii, has emerged as a molecule of significant interest in the field of pharmacology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound, with a particular focus on its potent anti-inflammatory effects. Detailed experimental protocols and a summary of its mechanism of action are presented to facilitate further research and development of this promising compound.

Chemical Structure and Physicochemical Properties

This compound is a tetracyclic diterpenoid characterized by an ent-kaurene skeleton. Its chemical identity has been established through spectroscopic analysis.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₄O₇ | [1][2][3] |

| Molecular Weight | 434.52 g/mol | [1] |

| IUPAC Name | ent-11α,19-diacetoxy-7β,13β-dihydroxykaur-16-en-15-one | [3] |

| SMILES | C--INVALID-LINK--(CCC--INVALID-LINK--1COC(C)=O)--INVALID-LINK--OC(C)=O">C@@([H])--INVALID-LINK--(C(C4=C)=O)C[C@@]34O | [1] |

| Physical Description | Powder | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

| Melting Point | Not reported in the reviewed literature. | |

| pKa | Not reported in the reviewed literature. | |

| logP | Not reported in the reviewed literature. |

Pharmacological Properties and Mechanism of Action

The primary pharmacological activity of this compound identified to date is its potent anti-inflammatory effect, mediated through the direct inhibition of the NLRP3 inflammasome.

Anti-inflammatory Activity

This compound has been shown to be a highly potent and specific inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by triggering the maturation and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β). Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.

This compound exerts its inhibitory effect with a half-maximal inhibitory concentration (IC₅₀) of 0.39 μM.[1] This potent inhibition has been demonstrated in both in vitro and in vivo models.

Mechanism of Action: Targeting the NLRP3 Inflammasome

The detailed mechanism of action of this compound involves the direct binding to the NLRP3 protein, thereby preventing its interaction with NEK7 (NIMA-related kinase 7). The NLRP3-NEK7 interaction is a critical step for the assembly and activation of the NLRP3 inflammasome. By disrupting this interaction, this compound effectively blocks the downstream signaling cascade that leads to inflammation.

The following diagram illustrates the proposed signaling pathway and the inhibitory action of this compound.

Antibacterial Activity

Preliminary studies have suggested that ent-kaurene diterpenoids from Rabdosia rosthornii, including this compound, possess antibacterial activity.[3] However, specific quantitative data, such as Minimum Inhibitory Concentrations (MICs) for this compound against a panel of bacteria, are not yet extensively documented in publicly available literature.

Experimental Protocols

This section provides an overview of key experimental methodologies that can be employed to study the biological activities of this compound.

Isolation and Purification of this compound from Rabdosia rosthornii

A general workflow for the isolation of this compound is outlined below. The specific details of solvents, column chromatography media, and other parameters may require optimization.

In Vitro Anti-inflammatory Activity: NLRP3 Inflammasome Inhibition Assay

This protocol describes the assessment of this compound's inhibitory effect on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).

Materials:

-

Bone marrow-derived macrophages (BMDMs)

-

Lipopolysaccharide (LPS)

-

Nigericin (B1684572) or ATP (NLRP3 activators)

-

This compound

-

Cell culture medium (e.g., DMEM)

-

ELISA kit for IL-1β

-

Reagents for Western blotting (antibodies against Caspase-1, IL-1β, NLRP3, NEK7, ASC)

-

Reagents for co-immunoprecipitation

Procedure:

-

Cell Culture and Priming:

-

Culture BMDMs in appropriate cell culture medium.

-

Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.

-

-

Treatment with this compound:

-

Pre-treat the primed BMDMs with varying concentrations of this compound for 30 minutes.

-

-

NLRP3 Inflammasome Activation:

-

Stimulate the cells with an NLRP3 activator, such as nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), for 1-2 hours.

-

-

Measurement of IL-1β Secretion:

-

Collect the cell culture supernatants.

-

Quantify the concentration of secreted IL-1β using an ELISA kit according to the manufacturer's instructions.

-

-

Western Blot Analysis:

-

Lyse the cells to obtain protein extracts.

-

Perform Western blotting to analyze the cleavage of Caspase-1 and IL-1β in the supernatants and the expression levels of NLRP3, pro-Caspase-1, and pro-IL-1β in the cell lysates.

-

-

Co-immunoprecipitation for NLRP3-NEK7 Interaction:

-

Lyse the treated cells under non-denaturing conditions.

-

Incubate the cell lysates with an antibody against NLRP3 or NEK7.

-

Use protein A/G beads to pull down the antibody-protein complexes.

-

Perform Western blotting on the immunoprecipitated samples to detect the co-precipitated protein (NEK7 or NLRP3, respectively).

-

Antibacterial Susceptibility Testing

The antibacterial activity of this compound can be determined using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Materials:

-

Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Preparation of this compound dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate.

-

-

Inoculation:

-

Add a standardized bacterial inoculum to each well.

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Conclusion and Future Directions

This compound is a promising natural product with potent and specific anti-inflammatory activity mediated through the direct inhibition of the NLRP3 inflammasome. Its well-defined mechanism of action makes it an attractive candidate for the development of novel therapeutics for a variety of inflammatory disorders.

Future research should focus on:

-

Comprehensive evaluation of its pharmacokinetic and pharmacodynamic properties.

-

In-depth investigation of its antibacterial spectrum and mechanism of action.

-

Toxicological studies to assess its safety profile.

-

Structure-activity relationship (SAR) studies to optimize its therapeutic potential.

This technical guide provides a solid foundation for researchers to explore the full therapeutic potential of this compound. The detailed methodologies and understanding of its mechanism of action will be instrumental in advancing this compound from the laboratory to potential clinical applications.

References

Rosthornin B: An In-depth Technical Guide on a Natural ent-Kaurene Diterpenoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosthornin B is a natural ent-kaurene (B36324) diterpenoid isolated from the ether extract of the dried leaves of Isodon rosthornii (also known as Rabdosia rosthornii), a plant used in traditional medicine.[1][2][3] This class of compounds, characterized by a tetracyclic diterpenoid structure, is of significant interest to the scientific community due to a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][4][5][6] This guide provides a comprehensive technical overview of this compound, focusing on its well-documented anti-inflammatory mechanisms, its potential as an anticancer agent, and the experimental protocols used to elucidate its functions.

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C24H34O7 | [3][7] |

| CAS Number | 125181-21-7 | [3][7] |

Biological Activities

Potent Anti-inflammatory Activity

This compound has emerged as a highly potent and specific inhibitor of the NLRP3 inflammasome, a key protein complex involved in the innate immune system that, when aberrantly activated, contributes to a wide range of inflammatory diseases.[8][9]

Quantitative Data for Anti-inflammatory Activity

| Target | Assay Type | Cell Type | IC50 Value | Reference |

| NLRP3 Inflammasome | IL-1β Secretion Assay | BMDMs | 0.39 µM | [8][9] |

The inhibitory effect of this compound is highly specific to the NLRP3 inflammasome. It does not inhibit AIM2 inflammasome activation and does not affect the upstream signaling events of NLRP3 activation, such as potassium efflux or the production of mitochondrial reactive oxygen species (ROS).[8] Furthermore, it has demonstrated significant therapeutic benefits in mouse models of NLRP3-driven diseases, including septic shock and peritonitis.[8][9]

Anticancer Potential

As a member of the ent-kaurane diterpenoid family, this compound is presumed to possess anticancer properties. This class of compounds is known to exert cytotoxic effects on cancer cells through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the disruption of cellular redox homeostasis.[4][6][10]

While a study on bioactive compounds from Isodon rosthornii mentions that a cytotoxicity evaluation against five human tumor lines (HL-60, SMMC-7721, A-549, MCF-7, and SW480) was performed and showed inhibitory effects for several tested compounds, the specific quantitative IC50 values for this compound were not available in the reviewed literature.[1][4] Therefore, while the potential is high based on its chemical class, further public data is needed to quantify its specific anti-proliferative activity.

Signaling Pathways

NLRP3 Inflammasome Inhibition Pathway

This compound exerts its anti-inflammatory effects by directly targeting the NLRP3 protein. It binds irreversibly to NLRP3, which in turn blocks the crucial interaction between NLRP3 and NEK7 (NIMA-related kinase 7).[8] This prevention of the NEK7-NLRP3 interaction is the key mechanistic step that inhibits the assembly and subsequent activation of the entire inflammasome complex, thereby stopping the cleavage of Caspase-1 and the maturation and release of the pro-inflammatory cytokine IL-1β.[8][9]

Caption: this compound's mechanism of NLRP3 inflammasome inhibition.

Proposed Anticancer Signaling Pathways

Based on the known activities of other ent-kaurene diterpenoids, this compound may exert anticancer effects by modulating key signaling pathways that control cell survival and proliferation, such as the MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways. These pathways are frequently dysregulated in cancer. It is hypothesized that this compound could induce cellular stress (e.g., through ROS generation), leading to the activation of pro-apoptotic arms of these pathways (like JNK) and the inhibition of pro-survival signals.

Caption: Proposed anticancer signaling pathways for this compound.

Experimental Protocols

NLRP3 Inflammasome Inhibition Assay

This protocol describes how to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).

-

Cell Culture:

-

Harvest bone marrow cells from the femurs and tibias of C57BL/6 mice.

-

Culture cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into BMDMs.

-

Seed mature BMDMs (1x10^6 cells/well) into 12-well plates and allow them to adhere overnight.

-

-

Inflammasome Priming and Compound Treatment:

-

Prime the BMDMs with 1 µg/mL lipopolysaccharide (LPS) for 4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

-

Remove the LPS-containing media.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or vehicle (DMSO) in fresh DMEM for 30 minutes.

-

-

Inflammasome Activation:

-

Induce NLRP3 activation by adding a known agonist, such as 5 µM Nigericin or 5 mM ATP, to the wells.

-

Incubate for 1 hour at 37°C.

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatants to measure secreted cytokines.

-

Lyse the remaining cells in RIPA buffer to analyze intracellular proteins.

-

ELISA: Quantify the concentration of IL-1β and TNF-α in the supernatants using commercially available ELISA kits according to the manufacturer's instructions. A reduction in IL-1β with no change in TNF-α indicates specific NLRP3 inhibition.

-

Western Blot: Analyze cell lysates and precipitated supernatant proteins. Probe for cleaved Caspase-1 (p20 subunit) in the supernatant and pro-Caspase-1 and NLRP3 in the lysates to confirm inhibition of inflammasome assembly and activation.

-

General Protocol: Cytotoxicity (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effect of this compound on a cancer cell line.

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to attach for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

General Protocol: Apoptosis Detection (Annexin V/PI Staining)

This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.

-

Cell Treatment: Seed cells (e.g., 2.5x10^5 cells/well in a 6-well plate) and treat with this compound at concentrations around its presumed IC50 value for 24-48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

-

Healthy cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Mandatory Visualizations: Workflows

NLRP3 Inflammasome Inhibition Assay Workflow

Caption: Workflow for assessing NLRP3 inflammasome inhibition.

General Cytotoxicity and Apoptosis Analysis Workflow

Caption: Workflow for cytotoxicity and apoptosis analysis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of dehydrodidemnin B on human colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxic Effects of Hellebrigenin and Arenobufagin Against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In Vitro Biological Profile of Rosthornin B: A Technical Overview for Researchers

An In-depth Analysis of the Anti-Cancer and Anti-inflammatory Potential of a Promising Natural Diterpenoid

Introduction

Rosthornin B, a natural ent-kaurene (B36324) diterpenoid isolated from Rabdosia rosthornii, has emerged as a compound of significant interest in the fields of oncology and immunology. Also known by its synonym rasfonin, this fungal secondary metabolite has demonstrated potent in vitro biological activities, including the induction of programmed cell death in cancer cells and the inhibition of inflammatory pathways. This technical guide provides a comprehensive overview of the in vitro biological activities of this compound, with a focus on its cytotoxic effects, the underlying molecular mechanisms, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Data Presentation: Cytotoxicity of this compound

The cytotoxic potential of this compound has been evaluated against various cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting biological processes, are summarized below.

| Cell Line | Cell Type | IC50 (µM) | Reference |

| Panc-1 | Human Pancreatic Carcinoma (mutated K-ras) | 5.5 | [1][2] |

| BxPC-3 | Human Pancreatic Carcinoma (wild-type K-ras) | 10 | [1][2] |

| BMDMs | Bone Marrow-Derived Macrophages (NLRP3 inflammasome inhibition) | 0.39 |

Note: The IC50 value for BMDMs reflects the inhibition of the NLRP3 inflammasome, not direct cytotoxicity.

Core Mechanism of Action: Induction of Apoptosis and Autophagy

This compound exerts its anti-cancer effects primarily through the simultaneous induction of apoptosis and autophagy, two distinct but interconnected cell death pathways. The central mechanism involves the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.

Signaling Pathways

The signaling cascades initiated by this compound are multifaceted. In the context of cancer, the production of ROS acts as a critical upstream event. This oxidative stress triggers the phosphorylation and activation of JNK. Activated JNK, in turn, modulates the expression and activity of proteins involved in both apoptosis and autophagy.

In addition to its role in cancer, this compound has been identified as a potent inhibitor of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses. This compound directly interacts with NLRP3, preventing its interaction with NEK7 and thereby inhibiting the assembly and activation of the inflammasome.

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for key in vitro experiments.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Apoptosis and Signaling Pathways

Western blotting is employed to detect changes in the expression and phosphorylation status of key proteins involved in apoptosis and signaling cascades.

Methodology:

-

Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved PARP, cleaved Caspase-3, p-JNK, total JNK, LC3B).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Autophagy Detection (LC3-II Turnover Assay)

This assay measures the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

Methodology:

-

Cell Treatment: Treat cells with this compound in the presence or absence of an autophagy flux inhibitor (e.g., bafilomycin A1 or chloroquine).

-

Protein Extraction and Western Blotting: Perform western blotting as described above, using an antibody that detects both LC3-I and LC3-II.

-

Analysis: An increase in the amount of LC3-II, especially in the presence of an autophagy flux inhibitor, indicates an induction of autophagy.

Measurement of Intracellular ROS

The production of reactive oxygen species can be measured using fluorescent probes.

Methodology:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate).

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

NLRP3 Inflammasome Activation Assay

This assay is used to assess the inhibitory effect of this compound on the NLRP3 inflammasome.

Methodology:

-

Cell Priming: Prime bone marrow-derived macrophages (BMDMs) with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: Treat the primed cells with this compound.

-

Inflammasome Activation: Induce NLRP3 inflammasome activation with a second signal, such as ATP or nigericin.

-

Supernatant and Lysate Collection: Collect the cell culture supernatants and prepare cell lysates.

-

Analysis: Measure the levels of cleaved caspase-1 and IL-1β in the supernatant by ELISA or western blotting. Analyze the cell lysates for pro-caspase-1 and NLRP3 expression.

Conclusion

This compound is a promising natural compound with potent in vitro anti-cancer and anti-inflammatory activities. Its ability to induce apoptosis and autophagy in cancer cells through the ROS/JNK pathway, coupled with its inhibitory effect on the NLRP3 inflammasome, highlights its potential for further investigation as a therapeutic agent. The experimental protocols detailed in this guide provide a framework for researchers to explore the multifaceted biological activities of this compound and to elucidate its full therapeutic potential. Further studies are warranted to expand the cytotoxicity profiling of this compound across a broader range of cancer cell lines and to validate its efficacy in in vivo models.

References

Rosthornin B: A Technical Guide to a Specific NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NLRP3 inflammasome, a key component of the innate immune system, has been implicated in a wide range of inflammatory diseases. Its aberrant activation contributes to the pathogenesis of conditions such as septic shock, peritonitis, and inflammatory bowel disease. Consequently, the development of specific NLRP3 inhibitors is a significant focus of therapeutic research. Rosthornin B, a natural diterpenoid compound, has emerged as a potent and specific inhibitor of the NLRP3 inflammasome. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that, upon activation by a variety of stimuli, triggers the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18). This process is crucial for host defense but can be detrimental when dysregulated. This compound has been identified as a direct inhibitor of NLRP3, offering a promising therapeutic strategy for NLRP3-driven diseases.[1][2][3]

Mechanism of Action

This compound exerts its inhibitory effect through a direct interaction with the NLRP3 protein. This binding event sterically hinders the recruitment of NEK7 (NIMA-related kinase 7), a crucial step for the assembly and activation of the NLRP3 inflammasome.[1][2] By preventing the NLRP3-NEK7 interaction, this compound effectively blocks the downstream cascade leading to caspase-1 activation and pro-inflammatory cytokine release.

Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound

Caption: this compound directly targets NLRP3, preventing NEK7 interaction and subsequent inflammasome assembly.

Quantitative Data

This compound has demonstrated potent and specific inhibition of the NLRP3 inflammasome in various in vitro and in vivo models.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Type | Activator | Value | Reference |

| IC50 | Bone Marrow-Derived Macrophages (BMDMs) | Nigericin | 0.39 µM |

Table 2: In Vivo Efficacy of this compound in Mouse Models

| Disease Model | Animal Model | Dosage | Key Findings | Reference |

| Septic Shock | C57BL/6J mice | 10 mg/kg (intraperitoneal) | Significantly inhibited serum IL-1β production. No significant effect on TNF-α levels. | |

| Peritonitis | C57BL/6J mice | 10 mg/kg (intraperitoneal) | Significantly reduced neutrophil recruitment and intraperitoneal IL-1β levels. | |

| Colitis | C57BL/6J mice (DSS-induced) | 10 mg/kg (intraperitoneal) | Mitigated weight loss, improved colon length, and blocked the secretion of caspase-1 and IL-1β in the colon. |

Note: For in vivo models, the primary source presents data graphically. The findings indicate statistically significant improvements, though precise numerical values for cytokine concentrations and physiological changes are not detailed in the text of the cited articles.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound as an NLRP3 inflammasome inhibitor.

NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the induction of NLRP3 inflammasome activation in primary mouse macrophages.

Materials:

-

Bone marrow cells from C57BL/6 mice

-

DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

This compound

-

ELISA kit for mouse IL-1β

-

Reagents for Western blotting

Procedure:

-

BMDM Differentiation: Harvest bone marrow cells from the femurs and tibias of C57BL/6 mice. Culture the cells for 7 days in DMEM supplemented with 10% FBS and 20 ng/mL M-CSF to differentiate them into macrophages.

-

Priming: Seed the differentiated BMDMs in 96-well plates (for ELISA) or 6-well plates (for Western blotting) and prime with 1 µg/mL LPS for 4 hours.

-

Inhibitor Treatment: Pre-treat the primed cells with various concentrations of this compound (or vehicle control) for 1 hour.

-

NLRP3 Activation: Activate the NLRP3 inflammasome by adding 5 µM Nigericin for 1 hour or 5 mM ATP for 30 minutes.

-

Sample Collection:

-

For ELISA: Collect the cell culture supernatants to quantify the concentration of secreted IL-1β using a mouse IL-1β ELISA kit.

-

For Western Blotting: Collect supernatants and lyse the cells. Precipitate proteins from the supernatant to analyze cleaved caspase-1 (p20). Use cell lysates to analyze pro-caspase-1 and NLRP3 expression.

-

-

Data Analysis: Determine the IC50 value of this compound by plotting the dose-response curve of IL-1β inhibition.

Co-Immunoprecipitation (Co-IP) for NLRP3-NEK7 Interaction

This protocol is for assessing the effect of this compound on the interaction between NLRP3 and NEK7.

Materials:

-

HEK293T cells

-

Expression plasmids for tagged NLRP3 and NEK7

-

Transfection reagent

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Antibody against the tag on NLRP3

-

Protein A/G magnetic beads

-

Elution buffer

-

Reagents for Western blotting

Procedure:

-

Cell Culture and Transfection: Culture HEK293T cells and co-transfect with expression plasmids for tagged NLRP3 and NEK7.

-

Treatment: Treat the transfected cells with this compound or vehicle control for the desired time.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation:

-

Incubate the cell lysates with an antibody against the tag on NLRP3 to form an antibody-protein complex.

-

Add Protein A/G magnetic beads to the lysate to capture the antibody-protein complex.

-

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the tags on both NLRP3 and NEK7 to detect their co-precipitation.

ASC Oligomerization Assay

This assay is used to determine if this compound inhibits the formation of the ASC speck, a hallmark of inflammasome activation.

Materials:

-

BMDMs

-

LPS

-

Nigericin

-

This compound

-

Lysis buffer containing Triton X-100

-

Disuccinimidyl suberate (B1241622) (DSS) crosslinker

-

Reagents for Western blotting

Procedure:

-

Cell Treatment: Seed BMDMs and treat as described in the NLRP3 inflammasome activation protocol (priming, inhibitor treatment, and activation).

-

Cell Lysis: Lyse the cells in a buffer containing Triton X-100.

-

Isolation of ASC Oligomers: Centrifuge the lysates. The insoluble pellet contains the ASC oligomers.

-

Cross-linking: Wash the pellet and resuspend it. Cross-link the ASC oligomers with 2 mM DSS for 30 minutes at 37°C.

-

Sample Preparation and Western Blotting: Stop the cross-linking reaction by adding sample buffer. Analyze the samples by Western blotting using an anti-ASC antibody. ASC monomers, dimers, trimers, and high-molecular-weight oligomers can be visualized.

Surface Plasmon Resonance (SPR) for Direct Binding Analysis

SPR can be used to confirm the direct binding of this compound to NLRP3.

Materials:

-

SPR instrument and sensor chips

-

Purified recombinant NLRP3 protein

-

This compound

-

Running buffer

Procedure:

-

Protein Immobilization: Immobilize the purified NLRP3 protein onto the surface of an SPR sensor chip.

-

Binding Analysis: Flow different concentrations of this compound over the sensor chip surface.

-

Data Acquisition: Measure the change in the refractive index at the sensor surface in real-time to monitor the binding and dissociation of this compound.

-

Data Analysis: Analyze the sensorgrams to determine the binding affinity (KD) of this compound for NLRP3.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a potential NLRP3 inhibitor like this compound.

Caption: A streamlined workflow for the characterization of this compound as an NLRP3 inhibitor.

Conclusion

This compound is a promising, specific inhibitor of the NLRP3 inflammasome with demonstrated efficacy in both in vitro and in vivo models of inflammatory disease. Its well-defined mechanism of action, involving the direct targeting of NLRP3 and disruption of the NLRP3-NEK7 interaction, makes it a valuable tool for research and a potential lead compound for the development of novel anti-inflammatory therapeutics. The protocols and data presented in this guide are intended to facilitate further investigation into this compound and other NLRP3 inhibitors.

References

A Technical Guide to Rosthornin B's Inhibition of the NEK7-NLRP3 Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of inflammatory diseases. The interaction between NIMA-related kinase 7 (NEK7) and NLRP3 is a crucial step for NLRP3 inflammasome assembly and activation. This technical guide delves into the inhibitory mechanism of Rosthornin B, a natural diterpene, on the NEK7-NLRP3 interaction. It provides a comprehensive overview of the underlying signaling pathways, quantitative data on this compound's efficacy, and detailed experimental protocols for studying this interaction, positioning this compound as a promising candidate for therapeutic development.

Introduction

The nucleotide-binding domain, leucine-rich repeat (LRR)-containing protein 3 (NLRP3) inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and induces pyroptotic cell death.[1][2][3] The activation of the NLRP3 inflammasome is a tightly regulated two-step process involving a priming signal and an activation signal.[2] A key event in the activation cascade is the direct interaction of NEK7 with the LRR domain of NLRP3, which is essential for the formation of a functional inflammasome complex.[4][5] Consequently, the NEK7-NLRP3 interaction has emerged as a prime target for the development of novel anti-inflammatory therapeutics.

This compound, a natural diterpene isolated from Isodon plants, has been identified as a potent inhibitor of the NLRP3 inflammasome.[6][7][8] This document provides an in-depth examination of the mechanism by which this compound disrupts the NEK7-NLRP3 interaction, thereby inhibiting NLRP3 inflammasome activation.

The NEK7-NLRP3 Signaling Pathway

The canonical activation of the NLRP3 inflammasome is initiated by a priming step, typically triggered by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leading to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB pathway.[2] The second step, activation, is induced by a variety of stimuli, including ion fluxes, mitochondrial dysfunction, and lysosomal damage.[9] A critical molecular event in this activation step is the interaction between NEK7 and NLRP3.[4][10] This interaction facilitates the oligomerization of NLRP3 and the recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1, leading to its activation.[4] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[1]

Mechanism of Action of this compound

This compound exerts its inhibitory effect on the NLRP3 inflammasome by directly targeting NLRP3.[6][8] This direct interaction sterically hinders the binding of NEK7 to NLRP3, thereby preventing a crucial step in inflammasome assembly.[8] By disrupting the NEK7-NLRP3 interaction, this compound effectively blocks downstream events, including NLRP3 oligomerization, ASC recruitment, and caspase-1 activation, ultimately leading to a reduction in IL-1β secretion.[8] Importantly, this compound does not affect upstream events of NLRP3 activation, such as potassium efflux or the generation of mitochondrial reactive oxygen species (ROS).[8][11]

Quantitative Data

The efficacy of this compound in inhibiting the NLRP3 inflammasome has been quantified through various assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Cell Type | Assay | Reference |

| IC50 | 0.39 µM | BMDMs | IL-1β ELISA | [6][7][8] |

Table 2: Binding Affinity of this compound to NLRP3

| Method | KD | Analytes | Ligand | Reference |

| Surface Plasmon Resonance (SPR) | Not explicitly stated, but direct binding confirmed. | This compound | Recombinant human NLRP3 | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to investigate the inhibitory effect of this compound on the NEK7-NLRP3 interaction.

Co-Immunoprecipitation (Co-IP) to Assess NEK7-NLRP3 Interaction

Co-IP is a technique used to study protein-protein interactions. In this context, it is used to determine if this compound disrupts the interaction between NEK7 and NLRP3 within a cellular environment.[8]

Protocol:

-

Cell Culture and Treatment:

-

HEK293T cells are co-transfected with plasmids expressing tagged versions of NEK7 (e.g., Flag-NEK7) and NLRP3 (e.g., VSV-NLRP3).[12]

-

Alternatively, bone marrow-derived macrophages (BMDMs) can be used to study the endogenous interaction.[8]

-

Cells are treated with varying concentrations of this compound for a specified duration (e.g., 30 minutes) prior to stimulation.[8]

-

For BMDMs, cells are primed with LPS (e.g., 200 ng/mL for 4 hours) and then stimulated with an NLRP3 activator like nigericin (e.g., 5 µM for 30 minutes).[12]

-

-

Cell Lysis:

-

Cells are washed with ice-cold PBS and lysed in a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and protease inhibitors).

-

-

Immunoprecipitation:

-

Cell lysates are pre-cleared with protein A/G agarose (B213101) beads.

-

An antibody targeting one of the proteins of interest (e.g., anti-Flag for tagged proteins or anti-NLRP3 for endogenous proteins) is added to the lysate and incubated to form an antibody-protein complex.

-

Protein A/G agarose beads are added to capture the antibody-protein complexes.

-

-

Washing:

-

The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against both NEK7 and NLRP3 to detect the co-immunoprecipitated proteins. A decrease in the amount of co-precipitated protein in the presence of this compound indicates disruption of the interaction.[8]

-

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity between two molecules in real-time.[13][14][15] It is employed to confirm the direct binding of this compound to NLRP3.[8]

Protocol:

-

Chip Preparation:

-

Binding Analysis:

-

A continuous flow of running buffer is passed over the chip surface to establish a stable baseline.

-

Different concentrations of this compound (the analyte) are injected over the chip surface.[8]

-

The binding of this compound to the immobilized NLRP3 causes a change in the refractive index at the surface, which is detected as a response unit (RU) signal.

-

-

Data Analysis:

-

The binding sensorgrams are analyzed to determine the association (ka) and dissociation (kd) rate constants.

-

The equilibrium dissociation constant (KD) is calculated from the ratio of kd/ka to quantify the binding affinity.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method used to verify drug-target engagement in a cellular context.[16][17][18] It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Protocol:

-

Cell Treatment:

-

Intact cells are treated with this compound or a vehicle control.

-

-

Heating:

-

The treated cells are heated to a range of temperatures, causing proteins to denature and aggregate.

-

-

Cell Lysis and Fractionation:

-

The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.

-

-

Protein Detection:

-

The amount of soluble NLRP3 in the supernatant is quantified, typically by Western blotting.[16]

-

An increased amount of soluble NLRP3 at higher temperatures in the this compound-treated samples compared to the control indicates that this compound has bound to and stabilized NLRP3.

-

Conclusion

This compound represents a compelling natural product inhibitor of the NLRP3 inflammasome. Its mechanism of action, involving direct binding to NLRP3 and subsequent disruption of the critical NEK7-NLRP3 interaction, provides a clear rationale for its anti-inflammatory effects. The quantitative data underscores its potency, and the detailed experimental protocols outlined in this guide offer a robust framework for further investigation and validation. For researchers and drug development professionals, this compound serves as a valuable lead compound for the design of novel therapeutics targeting NLRP3-driven inflammatory diseases. Further studies to elucidate the precise binding site and to optimize its pharmacological properties are warranted.

References

- 1. Structural mechanism for NEK7-licensed NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 3. discover.library.noaa.gov [discover.library.noaa.gov]

- 4. NLRP3 activation and mitosis are mutually exclusive events coordinated by NEK7, a new inflammasome component - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Structural mechanism for NEK7-licensed NLRP3 inflammasome activation | Semantic Scholar [semanticscholar.org]

- 6. This compound alleviates inflammatory diseases via directly targeting NLRP3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. citedrive.com [citedrive.com]

- 8. This compound alleviates inflammatory diseases via directly targeting NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding the mechanism of IL-1β secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | NEK7-Mediated Activation of NLRP3 Inflammasome Is Coordinated by Potassium Efflux/Syk/JNK Signaling During Staphylococcus aureus Infection [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 16. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 17. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

Rosthornin B: A Potent Natural Inhibitor of the NLRP3 Inflammasome

An In-depth Technical Guide on the IC50 Value and Mechanism of Action of Rosthornin B for NLRP3 Inhibition

Introduction

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. It is a multi-protein complex that, upon activation by a wide array of stimuli, triggers the maturation of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and IL-18, and induces a form of inflammatory cell death known as pyroptosis. While essential for host defense, aberrant NLRP3 inflammasome activation is implicated in the pathogenesis of numerous inflammatory diseases, including cryopyrin-associated periodic syndromes, gout, type 2 diabetes, and neurodegenerative disorders. Consequently, the NLRP3 inflammasome has emerged as a key therapeutic target for the development of novel anti-inflammatory agents.

This compound, a natural diterpenoid isolated from plants of the Isodon genus, has been identified as a potent inhibitor of the NLRP3 inflammasome. This technical guide provides a comprehensive overview of the inhibitory activity of this compound, focusing on its IC50 value, mechanism of action, and the experimental protocols used for its characterization. This document is intended for researchers, scientists, and drug development professionals working in the fields of immunology and pharmacology.

Data Presentation: Inhibitory Potency of this compound

The inhibitory activity of this compound against the NLRP3 inflammasome has been quantified, revealing its high potency. The half-maximal inhibitory concentration (IC50) value is a critical parameter for evaluating the efficacy of a given inhibitor.

| Compound | Target | IC50 Value | Cell Type | Source |

| This compound | NLRP3 Inflammasome | 0.39 µM | Bone Marrow-Derived Macrophages (BMDMs) | Yang et al., FASEB Journal, 2024[1][2] |

Mechanism of Action: Direct Targeting of NLRP3

This compound exerts its inhibitory effect through a direct interaction with the NLRP3 protein. This binding event sterically hinders the recruitment of a crucial downstream signaling partner, the NIMA-related kinase 7 (NEK7). The interaction between NLRP3 and NEK7 is an essential step for the assembly and activation of the NLRP3 inflammasome. By disrupting the NLRP3-NEK7 axis, this compound effectively prevents the formation of a functional inflammasome complex, thereby blocking the subsequent activation of caspase-1 and the release of mature IL-1β.[1][2]

NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the specific point of inhibition by this compound.

Caption: this compound directly binds to NLRP3, preventing its interaction with NEK7 and subsequent inflammasome assembly.

Experimental Protocols: Determination of IC50 for NLRP3 Inhibition

The following is a detailed methodology for an in vitro assay to determine the inhibitory effect of a compound on NLRP3 inflammasome activation, based on the protocols used for the characterization of this compound.

Materials and Reagents

-

Bone Marrow-Derived Macrophages (BMDMs) from C57BL/6 mice

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

L929-cell conditioned medium (as a source of M-CSF)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Nigericin sodium salt

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Mouse IL-1β ELISA kit

-

96-well cell culture plates

Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for assessing NLRP3 inflammasome inhibition.

Caption: Workflow for the in vitro determination of the IC50 value of this compound for NLRP3 inhibition.

Step-by-Step Procedure

-

BMDM Differentiation:

-

Harvest bone marrow from the femurs and tibias of C57BL/6 mice.

-

Culture the cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-cell conditioned medium for 7 days to differentiate the cells into macrophages.

-

-

Cell Seeding:

-

On day 7, detach the differentiated BMDMs and seed them in a 96-well plate at a density of approximately 4 x 10^5 cells per well.

-

Allow the cells to adhere overnight.

-

-

Priming (Signal 1):

-

Prime the BMDMs by treating them with LPS at a final concentration of 500 ng/mL for 3 hours.[3] This step upregulates the expression of NLRP3 and pro-IL-1β.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A vehicle control (DMSO) should be prepared at the same final concentration as the highest concentration of the inhibitor.

-

After the priming step, gently wash the cells with warm PBS and add the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate for 1 hour at 37°C.

-

-

Activation (Signal 2):

-

Activate the NLRP3 inflammasome by adding nigericin to each well at a final concentration of 40 µM.

-

Incubate for 45 minutes at 37°C.

-

-

Sample Collection and Analysis:

-

After incubation, centrifuge the plate to pellet any detached cells.

-

Carefully collect the cell culture supernatants for the measurement of IL-1β secretion.

-

Quantify the concentration of IL-1β in the supernatants using a commercially available mouse IL-1β ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of IL-1β inhibition for each concentration of this compound compared to the vehicle-treated control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a highly potent, natural product-based inhibitor of the NLRP3 inflammasome with a sub-micromolar IC50 value. Its mechanism of action involves the direct binding to NLRP3, which prevents the crucial interaction with NEK7, thereby inhibiting inflammasome assembly and activation. The detailed experimental protocols provided herein offer a robust framework for the in vitro characterization of NLRP3 inhibitors. The significant therapeutic potential of this compound, as demonstrated in preclinical models of NLRP3-driven diseases, underscores the importance of further investigation into this and other natural compounds as potential clinical candidates for the treatment of a wide range of inflammatory disorders.

References

- 1. This compound alleviates inflammatory diseases via directly targeting NLRP3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound alleviates inflammatory diseases via directly targeting NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

Rosthornin B: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosthornin B, a natural diterpene isolated from Isodon plants, has emerged as a potent anti-inflammatory agent. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, with a focus on its mechanism of action, quantitative efficacy, and relevant experimental protocols. In-depth analysis reveals that this compound directly targets and inhibits the NLRP3 inflammasome, a key multiprotein complex involved in the innate immune response and various inflammatory diseases. This document synthesizes the current scientific literature to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Core Mechanism of Action: NLRP3 Inflammasome Inhibition

This compound exerts its anti-inflammatory effects primarily through the direct inhibition of the NLRP3 inflammasome.[1][2] Aberrant activation of the NLRP3 inflammasome is a critical factor in the progression of numerous inflammatory conditions.[1][2] this compound has been identified as a highly potent and specific inhibitor of this complex.[1]

The molecular mechanism involves a direct interaction between this compound and the NLRP3 protein. This binding event sterically hinders the interaction between NLRP3 and NEK7 (NIMA-related kinase 7), a crucial step for the assembly and subsequent activation of the NLRP3 inflammasome.[1][2] By preventing this interaction, this compound effectively blocks the downstream activation of caspase-1 and the maturation and secretion of pro-inflammatory cytokines, notably Interleukin-1β (IL-1β).[1]

Signaling Pathway

Quantitative Data on Anti-inflammatory Efficacy

The inhibitory effects of this compound have been quantified in both in vitro and in vivo models.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Cell Type | Stimulus | Effect of this compound | Quantitative Value | Citation |

| NLRP3 Inflammasome Activation | Bone Marrow-Derived Macrophages (BMDMs) | Nigericin | Inhibition of IL-1β secretion | IC50: 0.39 μM | [1][2] |

| NLRP3 Inflammasome Activation | Human Monocytic THP-1 Cells | Nigericin, ATP, MSU | Inhibition of Caspase-1 cleavage and IL-1β secretion | Dose-dependent inhibition | [1] |

| Non-canonical NLRP3 Inflammasome Activation | BMDMs | Intracellular LPS (cLPS) | Inhibition | Dose-dependent inhibition | [1] |

| Cytokine Production | BMDMs | LPS + Nigericin | No effect on TNF-α and IL-6 generation | Not applicable | [1] |

| Inflammasome Priming | BMDMs | LPS | Diminished pro-IL-1β and IL-6 expression; no effect on NLRP3 or TNF-α expression | Not specified | [1] |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Treatment | Key Findings | Quantitative Results | Citation |

| LPS-induced Septic Shock (Mice) | This compound (10 mg/kg) | Significantly inhibited IL-1β production; No impact on TNF-α; Increased survival time. | Significant reduction in serum IL-1β. | [1] |

| MSU-induced Peritonitis (Mice) | This compound | Significantly reduced neutrophil recruitment and intraperitoneal IL-1β levels. | Significant reduction in IL-1β. | [1] |

| DSS-induced Colitis (Mice) | This compound | Reduced intestinal epithelial destruction; Blocked secretion of caspase-1 and IL-1β in the colon; Reduced the percentage of Th17 cells in mesenteric lymph nodes. | Significant reduction in caspase-1 and IL-1β. | [1] |

Detailed Experimental Protocols

In Vitro Experiments

-

Cell Lines: Bone Marrow-Derived Macrophages (BMDMs) from C57BL/6J mice and human monocytic THP-1 cell lines are commonly used.[1]

-

Priming: Cells are typically primed with Lipopolysaccharide (LPS) to induce the expression of NLRP3 and pro-IL-1β.[1]

-

Activation: Following priming, the NLRP3 inflammasome is activated with stimuli such as:

-

This compound Treatment: this compound is added to the cell culture at various concentrations before or after the activation stimulus to assess its inhibitory effects.[1]

-

Analysis: Supernatants are collected to measure cytokine levels (IL-1β, TNF-α, IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA). Cell lysates are analyzed for protein expression (e.g., pro-caspase-1, pro-IL-1β) via immunoblotting.[1]

To determine the direct binding affinity between this compound and the NLRP3 protein, Surface Plasmon Resonance (SPR) analysis can be performed. This involves immobilizing recombinant human NLRP3 protein on a sensor chip and flowing different concentrations of this compound over the surface to measure binding kinetics.[1]

In Vivo Experiments

-

Animals: Male C57BL/6J mice are typically used.

-

Procedure: Mice are injected with a lethal dose of LPS. This compound (e.g., 10 mg/kg) or a vehicle control is administered.

-

Analysis: Serum is collected at specific time points (e.g., 4 hours post-LPS injection) to measure IL-1β and TNF-α levels by ELISA. Survival rates are monitored over time.[1]

References

Rosthornin B Signaling Pathway Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosthornin B is an ent-kaurene (B36324) diterpenoid isolated from Rabdosia rosthornii, a plant with a history of use in traditional medicine. Recent scientific investigations have identified this compound as a potent and specific modulator of key signaling pathways implicated in inflammation and potentially in cancer. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, with a primary focus on its well-documented role as an inhibitor of the NLRP3 inflammasome. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to support further research and drug development efforts.

Core Mechanism of Action: NLRP3 Inflammasome Inhibition

The primary and most extensively characterized signaling pathway modulated by this compound is the NLRP3 inflammasome pathway. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by triggering the maturation and release of pro-inflammatory cytokines, IL-1β and IL-18. Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.

This compound acts as a direct and specific inhibitor of the NLRP3 inflammasome.[1] Its mechanism of action is distinct and targeted:

-

Direct Binding to NLRP3: this compound directly interacts with the NLRP3 protein.[1]

-

Blockade of NEK7-NLRP3 Interaction: This binding event physically obstructs the interaction between NLRP3 and NEK7 (NIMA-related kinase 7), a crucial step for the assembly and subsequent activation of the NLRP3 inflammasome complex.[1]

-

Specificity: Importantly, this compound does not affect upstream signaling events that can trigger NLRP3 activation, such as potassium (K+) efflux or the production of mitochondrial reactive oxygen species (ROS).[2] Furthermore, it does not significantly interfere with the initial "priming" step of inflammasome activation, which involves the upregulation of NLRP3 and pro-IL-1β expression via pathways like NF-κB. This specificity makes this compound a precise tool for studying and potentially treating NLRP3-driven inflammation.

Quantitative Data: Potency and Efficacy

The inhibitory activity of this compound on the NLRP3 inflammasome has been quantified in vitro and in vivo.

| Parameter | Cell/Animal Model | Value/Effect | Reference |

| IC50 (NLRP3 Inhibition) | Bone Marrow-Derived Macrophages (BMDMs) | 0.39 µM | [1] |

| In Vivo Efficacy (IL-1β Reduction) | LPS-induced septic shock mouse model | Significantly inhibited IL-1β production at 10 mg/kg | |

| In Vivo Efficacy (TNF-α) | LPS-induced septic shock mouse model | No significant inhibitory effect on TNF-α at 10 mg/kg | |

| Survival | LPS-induced septic shock mouse model | Increased survival times compared to control |

Note: While there are mentions of this compound inducing apoptosis in colon cancer cells, specific IC50 values for its cytotoxic effects against various cancer cell lines are not yet available in the published scientific literature.

Signaling Pathway Diagram

Other Potential Signaling Modulations

Apoptosis in Cancer Cells